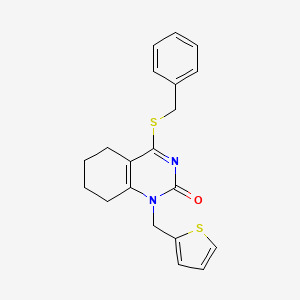
4-(benzylthio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzylthio)-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a heterocyclic compound that has attracted the attention of researchers due to its potential therapeutic applications. This compound is also known as BTTQ and has been synthesized using several methods.
作用机制
The mechanism of action of BTTQ is not fully understood. However, it has been proposed that BTTQ exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. The anti-inflammatory effects of BTTQ are thought to be due to its ability to inhibit the activation of NF-κB, a transcription factor that regulates the production of pro-inflammatory cytokines. The neuroprotective effects of BTTQ are believed to be due to its antioxidant properties and its ability to reduce inflammation in the brain.
Biochemical and Physiological Effects:
BTTQ has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. BTTQ has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, BTTQ has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
实验室实验的优点和局限性
One of the main advantages of using BTTQ in lab experiments is its potential therapeutic applications in various diseases. BTTQ has been found to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of using BTTQ in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on BTTQ. One of the areas that require further investigation is the mechanism of action of BTTQ. Understanding the molecular pathways involved in the anticancer, anti-inflammatory, and neuroprotective effects of BTTQ can help in the development of more effective drugs. Another area that requires further research is the optimization of the synthesis methods to improve the yield and purity of BTTQ. In addition, the pharmacokinetics and toxicology of BTTQ need to be studied to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BTTQ is a heterocyclic compound that has potential therapeutic applications in various diseases. The synthesis of BTTQ has been carried out using several methods, and its mechanism of action is not fully understood. BTTQ has been found to have anticancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for drug development. However, further research is needed to fully understand the molecular pathways involved in its biological effects and to optimize its synthesis methods.
合成方法
The synthesis of BTTQ has been carried out using various methods. One of the most commonly used methods is the condensation of 2-aminobenzylthiol with 2-bromoacetophenone in the presence of a base. Another method involves the reaction of 2-aminobenzylthiol with 2-bromoacetophenone in the presence of a catalyst such as copper iodide. The yield of BTTQ obtained from these methods is around 50-70%.
科学研究应用
BTTQ has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to have anticancer activity against several cancer cell lines, including breast, colon, and lung cancer cells. BTTQ has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, BTTQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
4-benzylsulfanyl-1-(thiophen-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c23-20-21-19(25-14-15-7-2-1-3-8-15)17-10-4-5-11-18(17)22(20)13-16-9-6-12-24-16/h1-3,6-9,12H,4-5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJEPUYWQOZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CS3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

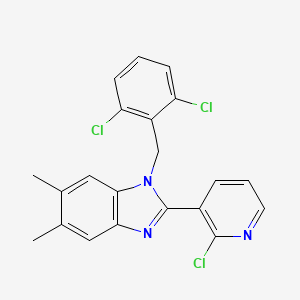

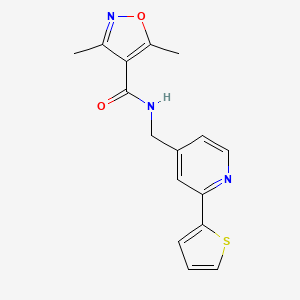
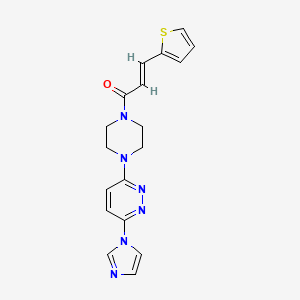
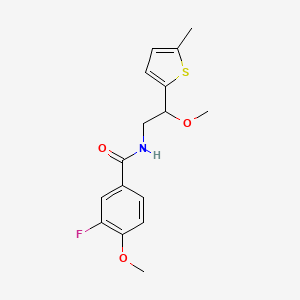
![2-(4-chlorobenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2459320.png)
![5-ethyl-7-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2459322.png)
![3-Chloro-5-{4-[(pyridin-2-ylthio)methyl]phenyl}isothiazole-4-carbonitrile](/img/structure/B2459324.png)
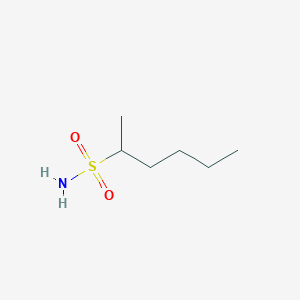
![1-(prop-2-yn-1-yl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2459328.png)

![3-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2459333.png)
![2-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-fluorophenyl)acetamide](/img/structure/B2459334.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2459335.png)